molecular formula C24H25N3O2 B11506711 1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane

1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane

Cat. No.: B11506711
M. Wt: 387.5 g/mol
InChI Key: SMDKXZCYBNATBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane is an organic compound with the molecular formula C23H23N3O2 It is a member of the diazinane family, characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane typically involves the reaction of benzylamine with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Oxidation: 1,3-Dibenzyl-2-(3-aminophenyl)-1,3-diazinane.

    Reduction: Various oxides and derivatives.

    Substitution: Compounds with substituted benzyl groups.

Scientific Research Applications

1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl groups may facilitate binding to proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibenzyl-2-(4-chloro-3-nitrophenyl)-1,3-diazinane
  • 1,3-Dibenzyl-2-(3-aminophenyl)-1,3-diazinane
  • 1,3-Dibenzyl-2-(3-methoxyphenyl)-1,3-diazinane

Uniqueness

1,3-Dibenzyl-2-(3-nitrophenyl)-1,3-diazinane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

1,3-dibenzyl-2-(3-nitrophenyl)-1,3-diazinane

InChI

InChI=1S/C24H25N3O2/c28-27(29)23-14-7-13-22(17-23)24-25(18-20-9-3-1-4-10-20)15-8-16-26(24)19-21-11-5-2-6-12-21/h1-7,9-14,17,24H,8,15-16,18-19H2

InChI Key

SMDKXZCYBNATBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.